molecular formula C12H14N2O B1593288 2-(Cyclohexyloxy)nicotinonitrile CAS No. 1016812-22-8

2-(Cyclohexyloxy)nicotinonitrile

Cat. No.: B1593288
CAS No.: 1016812-22-8
M. Wt: 202.25 g/mol
InChI Key: VVMPGKGYTJRBCO-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)nicotinonitrile (CAS: 1016812-22-8) is a nicotinonitrile derivative with the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol. Its structure features a pyridine ring substituted with a nitrile group at position 3 and a cyclohexyloxy group at position 2 (N#CC₁=C(OC₂CCCCC₂)N=CC=C₁) . This compound is primarily utilized in industrial and scientific research contexts, particularly in chemical synthesis and pharmaceutical development. Its classification as a "general hazardous chemical" necessitates strict handling protocols for non-medical applications .

Properties

IUPAC Name

2-cyclohexyloxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h4-5,8,11H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMPGKGYTJRBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640897
Record name 2-(Cyclohexyloxy)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016812-22-8
Record name 2-(Cyclohexyloxy)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(Cyclohexyloxy)nicotinonitrile typically involves the addition of nicotinic acid to cyclohexanol, followed by the addition of phosphorous oxychloride and then cyanide ion. Another method involves a three-component Dimroth reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . These methods yield the compound in fair to good yields .

Chemical Reactions Analysis

2-(Cyclohexyloxy)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the cyano group or the cyclohexyloxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Scientific Research Applications

2-(Cyclohexyloxy)nicotinonitrile has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential therapeutic properties.

    Agrochemical Research: The compound is studied for its potential use in agrochemicals.

    Materials Science: It is used in the synthesis of materials with specific properties, such as fluorescent inks and security papers.

Mechanism of Action

The mechanism by which 2-(Cyclohexyloxy)nicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors to produce therapeutic effects. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting a mechanism involving the disruption of key cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Nicotinonitrile Derivatives

Structural and Functional Group Comparisons

Nicotinonitrile derivatives are characterized by a pyridine core with substituents that modulate their physicochemical and biological properties. Below is a comparative analysis of 2-(Cyclohexyloxy)nicotinonitrile with structurally related compounds:

2-(2-Hydroxyethyl)nicotinonitrile (CAS: 106652-45-3)
  • Substituent : A polar hydroxyethyl group (-CH₂CH₂OH) at position 2.
  • Properties: Increased hydrophilicity compared to this compound due to the hydroxyl group, enhancing solubility in aqueous environments. Market reports highlight its use in specialty chemical production, with cost evaluations and demand forecasts available .
  • Applications : Used in downstream consumer markets, with detailed production facilities and global market trends documented .
2-(Methylthio)nicotinonitrile (Compound 5c in )
  • Substituent : A methylthio group (-SCH₃) at position 2.
  • Applications : Demonstrated antimicrobial activity in preclinical studies, suggesting utility in drug discovery .
2-(Cyclohexylamino)nicotinonitrile (CAS: 77276-34-7)
  • Substituent: A cyclohexylamino group (-NHC₆H₁₁) at position 2.
  • Properties: The amino group introduces basicity, enabling protonation under physiological conditions, which may enhance solubility and target interaction compared to the ether-linked cyclohexyloxy group .
4-Cyanopyridine (Isonicotinonitrile, CAS: 100-48-1)
  • Substituent : A nitrile group at position 4; lacks the cyclohexyloxy moiety.
  • Properties : Simpler structure with higher symmetry, leading to distinct crystallization behavior. Mercury software analysis () could elucidate differences in crystal packing and stability .

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Key Properties
This compound Cyclohexyloxy 202.25 Low aqueous solubility; high lipophilicity
2-(2-Hydroxyethyl)nicotinonitrile Hydroxyethyl ~179.2 (estimated) Moderate solubility in polar solvents
2-(Methylthio)nicotinonitrile Methylthio 165.23 (from C₇H₅N₂S) Reactivity in thiol-alkyne click chemistry
4-Cyanopyridine Nitrile (position 4) 104.10 High thermal stability; used as a ligand precursor

Biological Activity

2-(Cyclohexyloxy)nicotinonitrile (CAS No. 1016812-22-8) is a chemical compound characterized by a cyclohexyl ether group attached to a nicotinonitrile moiety. This unique structure positions it as a significant candidate in medicinal chemistry, particularly for its potential neuropharmacological effects. Research indicates that compounds with similar structures often interact with nicotinic acetylcholine receptors, suggesting applications in treating neurological disorders and enhancing cognitive functions.

The biological activity of this compound primarily revolves around its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play critical roles in various neurological processes, including synaptic transmission and plasticity. Preliminary studies suggest that this compound may act as either an agonist or antagonist depending on the receptor subtype involved, which is crucial for its pharmacological profile.

Pharmacological Potential

Research indicates that derivatives of nicotinonitrile can influence neuronal signaling pathways, potentially leading to therapeutic effects against conditions such as Alzheimer's disease and schizophrenia. The compound's ability to modulate nAChRs may offer neuroprotective benefits and cognitive enhancement.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. The following table highlights key features and biological activities of selected compounds:

Compound NameStructure FeaturesBiological Activity
This compound Cyclohexyl ether + NitrilePotential neuropharmacological effects
Nicotinamide Amide form of nicotinic acidNeuroprotective effects
Varenicline Partial agonist at nicotinic receptorsSmoking cessation
Cyclohexylmethylamine Aliphatic amineVarying CNS effects

This table illustrates how this compound stands out due to its unique combination of functionalities that may confer distinct pharmacological properties compared to other similar compounds.

Neuropharmacological Studies

A series of studies have focused on the neuropharmacological potential of compounds related to this compound. For instance, research has shown that derivatives can enhance cognitive function in animal models, suggesting a possible application in treating cognitive deficits associated with neurodegenerative diseases.

One study investigated the binding affinity of this compound at various nAChR subtypes using molecular docking techniques. The results indicated a promising interaction profile, with potential implications for developing new therapeutic agents targeting cognitive decline.

Synthesis and Structural Modifications

The synthesis of this compound typically involves several chemical reactions, including oxidation and reduction processes. Understanding these synthetic pathways is crucial for modifying the compound's structure to enhance its biological properties. Common reagents used in synthesis include potassium permanganate for oxidation and sodium borohydride for reduction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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